

Measuring ISRIB's Reversal of Stress-Induced eIF2 α Phosphorylation via Western Blot

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Compound of Interest

Compound Name: *Isrib*

Cat. No.: B1663759

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Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

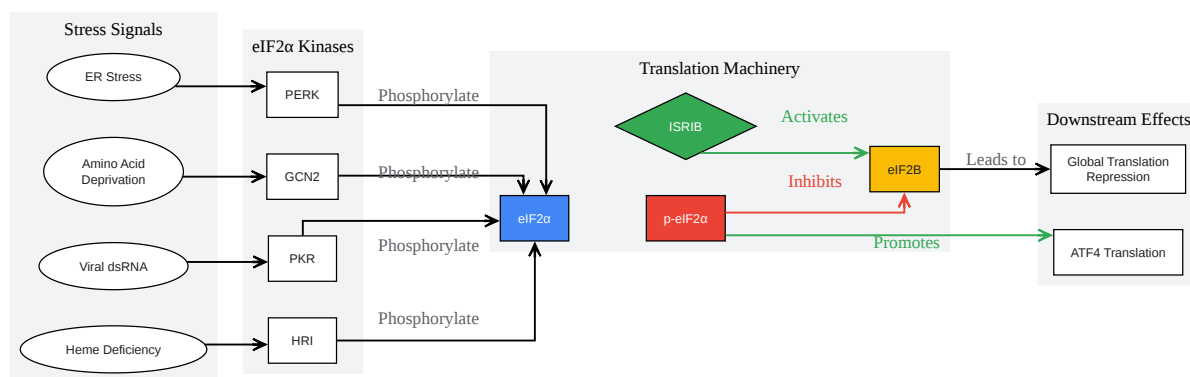
The Integrated Stress Response (ISR) is a crucial cellular signaling network activated by a variety of stress conditions, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and heme deficiency. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2 α) at Serine 51. This phosphorylation event converts eIF2 from a substrate to a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis.^{[1][2]} However, it also selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress.

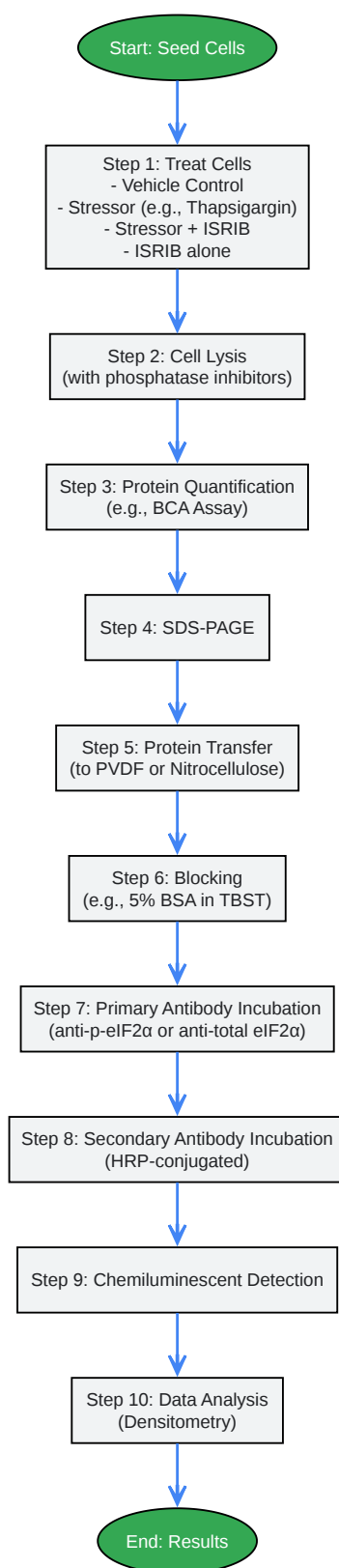
ISRIB (Integrated Stress Response Inhibitor) is a small molecule that potently reverses the effects of eIF2 α phosphorylation.^[3] It does not inhibit the upstream kinases that phosphorylate eIF2 α but instead acts on eIF2B, the guanine nucleotide exchange factor for eIF2.^{[1][2][4][5][6]} **ISRIB** stabilizes the active decameric form of eIF2B, enhancing its activity and overcoming the inhibitory effect of phosphorylated eIF2 α .^{[4][5]} This unique mechanism of action makes **ISRIB** a valuable tool for studying the physiological and pathological consequences of the ISR and a potential therapeutic agent for diseases associated with chronic ISR activation.

This document provides detailed protocols and application notes for utilizing Western blotting to measure the effect of **ISRIB** on phosphorylated eIF2 α (p-eIF2 α) levels in response to cellular stress.

Signaling Pathway of the Integrated Stress Response and **ISRIB**'s Mechanism of Action

The ISR converges on the phosphorylation of eIF2 α by four known stress-sensing kinases: PERK (activated by ER stress), GCN2 (activated by amino acid starvation), PKR (activated by double-stranded RNA), and HRI (activated by heme deficiency). Phosphorylated eIF2 α then inhibits eIF2B, leading to the downstream effects of the ISR. **ISRIB** binds to a pocket on eIF2B, promoting its assembly into a fully active decamer and thereby restoring translation initiation.





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